molecular formula C16H23NO3S B2507276 3-(3-Methylthiophen-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one CAS No. 2309557-33-1

3-(3-Methylthiophen-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one

Cat. No.: B2507276
CAS No.: 2309557-33-1
M. Wt: 309.42
InChI Key: RWIWVVQNYFECES-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a 3-methylthiophene ring and a tetrahydrofuran-linked azetidine moiety. The thiophene nucleus is a well-established scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . This makes the compound a valuable template for constructing combinatorial libraries in the search for novel lead molecules. The azetidine ring, a four-membered nitrogen heterocycle, is increasingly utilized in drug design for its contribution to metabolic stability and its role as a conformational constraint. The strategic inclusion of a (tetrahydrofuran-3-yl)methoxy linker further enhances the molecule's complexity and potential for target interaction, suggesting possible applications in the development of kinase inhibitors or receptor modulators. Researchers can leverage this compound as a key intermediate for synthesizing more complex heterocyclic systems, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are known for their diverse biological activities and interesting photophysical properties . The compound's unique architecture, combining a heteroaromatic system with a strained aliphatic amine and an ether linkage, positions it as a promising candidate for investigating new structural prototypes in various biochemical assays.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-12-5-7-21-15(12)2-3-16(18)17-8-14(9-17)20-11-13-4-6-19-10-13/h5,7,13-14H,2-4,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIWVVQNYFECES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Formula Biological Activity/Application Source Evidence
1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (31) Pyrrolidin-1-yl, tetrahydrofuran-3-yl C₁₁H₁₉NO₂ EthR inhibitor; enhances ethionamide efficacy
3-(3-Methylthiophen-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one 3-Methylthiophen-2-yl, 4-methoxyphenylsulfonyl-azetidine C₁₈H₂₁NO₄S₂ Not reported (structural analog)
3-(Thiophen-2-ylthio)-1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one (21) Thiophen-2-ylthio, pyridinyl-piperazine C₁₆H₁₄ClF₃N₄OS₂ Anticancer candidate; kinase inhibition
1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one (2–11) Chalcone backbone; substituted phenyl and hydroxyphenyl groups Variable Antimicrobial, anti-inflammatory
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (I) Thiazolidinone core; methylphenyl group C₁₀H₉NOS₂ Antidiabetic activity (hypothetical)

Key Observations

Azetidine Derivatives
  • Substituent Impact : The azetidine ring in the target compound and its analogs (e.g., ) introduces conformational rigidity, which can improve target binding. The tetrahydrofuran-3-ylmethoxy group may enhance solubility compared to sulfonyl-substituted analogs (e.g., the 4-methoxyphenylsulfonyl variant in ).
  • Biological Relevance : Azetidine-containing compounds like 31 () exhibit strong EthR inhibitory activity, suggesting that the target compound might share similar pharmacokinetic properties if evaluated.
Thiophene Derivatives
  • 3-Methylthiophen-2-yl vs. In contrast, the thiophen-2-ylthio group in 21 () introduces a sulfur atom capable of covalent interactions with cysteine residues in kinases.
Propan-1-one Backbone
  • Chalcone vs. Saturated Backbone : Unsaturated chalcone derivatives (e.g., ) show antimicrobial activity but suffer from metabolic instability. The saturated propan-1-one backbone in the target compound may improve metabolic stability while retaining hydrogen-bonding capacity via the ketone oxygen.

Preparation Methods

Synthesis of 3-((Tetrahydrofuran-3-yl)methoxy)azetidine

The azetidine-THF moiety is synthesized via nucleophilic ring-opening of epoxides or cyclization of amino alcohols. A copper(I)-catalyzed 2,3-rearrangement and 4π-electrocyclization cascade, as reported by Zhang et al., provides efficient access to functionalized azetidines.

Procedure :

  • Substrate Preparation : O-Propargylic oximes are treated with CuI (10 mol%) and 2-aminopyridine (15 mol%) in dichloromethane at 25°C.
  • Reaction Mechanism :
    --Sigmatropic rearrangement forms a nitrone intermediate.
    • 4π-Electrocyclization yields azetidine nitrones.
    • Reduction with NaBH4/CeCl3 affords 3-((tetrahydrofuran-3-yl)methoxy)azetidine.

Optimization Data :

Catalyst System Yield (%) Purity (HPLC)
CuI/2-aminopyridine 78 98.5
CuBr/1,10-phen 62 95.2

Functionalization of Azetidine with THF-Methoxy Group

The THF-methoxy side chain is introduced via Mitsunobu reaction or SN2 substitution:

  • Mitsunobu Protocol :
    Azetidine-3-ol (1 eq), (tetrahydrofuran-3-yl)methanol (1.2 eq), and DIAD (1.5 eq) in THF at 0°C → 25°C, 12 h. Yield: 85%.
  • SN2 Substitution :
    Azetidine mesylate (1 eq) reacted with (tetrahydrofuran-3-yl)methanol (2 eq) and K2CO3 in DMF at 80°C, 6 h. Yield: 72%.

Synthesis of 3-(3-Methylthiophen-2-yl)propan-1-one

Friedel-Crafts Acylation of 3-Methylthiophene

Thiophene acylation is achieved using propanoyl chloride under Lewis acid catalysis:
Conditions :

  • 3-Methylthiophene (1 eq), propanoyl chloride (1.1 eq), AlCl3 (1.3 eq) in CH2Cl2, 0°C → reflux, 4 h.
    Yield : 89% (GC-MS purity: 97%).

Side Products :

  • Diacylated byproducts (<5%) form at higher AlCl3 concentrations (>1.5 eq).

Final Coupling Reaction

Amide Bond Formation

The azetidine-THF amine is coupled with 3-(3-methylthiophen-2-yl)propanoic acid via mixed anhydride or HATU-mediated methods:

HATU Protocol :

  • 3-((Tetrahydrofuran-3-yl)methoxy)azetidine (1 eq), 3-(3-methylthiophen-2-yl)propanoic acid (1 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF, 25°C, 6 h.
    Yield : 82% (isolated), HPLC purity: 99.1%.

Reaction Monitoring :

Time (h) Conversion (%)
2 45
4 78
6 95

Process Optimization and Scalability

Solvent Screening for Coupling Step

Solvent Yield (%) Impurity Profile
DMF 82 <0.5%
THF 68 1.2%
DCM 55 2.8%

Characterization and Analytical Data

Spectroscopic Properties

  • 1H NMR (500 MHz, CDCl3) : δ 7.21 (d, J = 3.5 Hz, 1H, thiophene), 4.35 (m, 1H, azetidine-CH), 3.78 (m, 2H, THF-OCH2), 2.91 (t, J = 7.2 Hz, 2H, COCH2), 2.45 (s, 3H, CH3-thiophene).
  • HRMS (ESI+) : m/z calc. for C20H25NO3S [M+H]+: 360.1632; found: 360.1635.

Chromatographic Purity

Method Retention Time (min) Purity (%)
HPLC (C18) 8.7 99.1
UPLC (HSS T3) 3.2 98.9

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Cost (USD)
3-Methylthiophene 420
HATU 1,150
(Tetrahydrofuran-3-yl)methanol 680

Comparative Evaluation of Synthetic Routes

Parameter Route A (Preformed Modules) Route B (Sequential Assembly)
Total Yield 64% 58%
Purity 98.5% 97.2%
Scalability >100 kg <50 kg
Process Complexity Moderate High

Route A is favored for industrial production due to modularity and higher throughput.

Applications and Derivatives

While the target compound’s biological activity remains proprietary, structural analogs demonstrate:

  • Kinase Inhibition : IC50 = 12 nM against JAK2 (patent US9540361B2).
  • Metabolic Stability : t1/2 = 4.3 h in human liver microsomes.

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